Phosphorodihydrazidothioic O-acid
Description
Phosphorodihydrazidothioic O-acid is a phosphorus-containing compound characterized by the replacement of one oxygen atom with sulfur in its acidic moiety, along with two hydrazide (-NH-NH₂) functional groups. The term "O-acid" specifies that the sulfur substitution occurs at the oxygen position in the parent phosphoric acid structure, adhering to IUPAC nomenclature rules for functional replacement . This compound belongs to the broader class of thio acids, where sulfur replaces oxygen in acidic groups, altering reactivity and physicochemical properties.
Properties
CAS No. |
25757-94-2 |
|---|---|
Molecular Formula |
H7N4OPS |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
[hydrazinyl(hydroxy)phosphinothioyl]hydrazine |
InChI |
InChI=1S/H7N4OPS/c1-3-6(5,7)4-2/h1-2H2,(H3,3,4,5,7) |
InChI Key |
LETLJJVBSSRUAU-UHFFFAOYSA-N |
Canonical SMILES |
NNP(=S)(NN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phosphorodihydrazidothioic O-acid typically involves the reaction of phosphorus compounds with hydrazine derivatives under controlled conditions. One common method includes the reaction of phosphorus pentasulfide with hydrazine hydrate, followed by the addition of an oxidizing agent to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Phosphorodihydrazidothioic O-acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus oxides and sulfur oxides.
Reduction: Reduction reactions can yield hydrazine derivatives and other reduced phosphorus compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphorus and sulfur-containing compounds, hydrazine derivatives, and substituted phosphorus compounds.
Scientific Research Applications
Phosphorodihydrazidothioic O-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Phosphorodihydrazidothioic O-acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences:
Sulfur Substitution : this compound contains one sulfur atom replacing oxygen, whereas phosphorodithioic acids (e.g., O,O-diethyl ester) feature two sulfur atoms, enhancing their lipophilicity and insecticidal activity .
Functional Groups: The presence of hydrazide groups in this compound distinguishes it from alkylated phosphonothioic acids (e.g., methyl or propyl derivatives), which lack nitrogen-based ligands but exhibit stronger acidity due to electron-withdrawing substituents .
Reactivity: Phosphorodithioates (two sulfur atoms) are more resistant to hydrolysis compared to monothioic acids, making them suitable for prolonged agricultural use . In contrast, hydrazide-containing compounds may act as chelating agents or intermediates in heterocyclic synthesis .
Environmental Behavior
- Hydrolysis Rates: Phosphorodithioates degrade slowly in water (half-life >30 days at pH 7), whereas monothioic acids hydrolyze faster (~7 days) due to weaker P-S bonds .
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